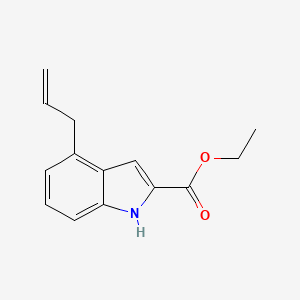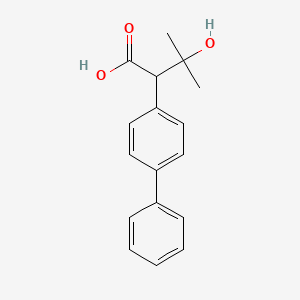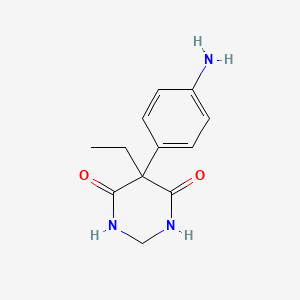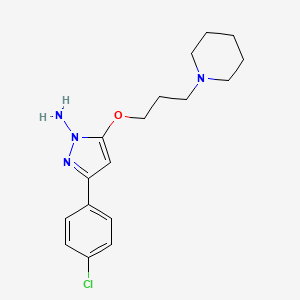
Methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with methyl groups and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate typically involves the reaction of 1,3-dimethylcyclohexa-2,5-diene with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the carboxylate group is introduced to the diene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the diene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
Methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate involves its interaction with molecular targets through its reactive functional groups. The diene ring can participate in cycloaddition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
- Methyl 1-methylcyclohexa-2,5-diene-1-carboxylate
- 2,3-Dimethyl-cyclohexa-1,3-diene
Uniqueness
Methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of two methyl groups on the diene ring and the ester functionality provides a versatile platform for various chemical transformations and applications.
特性
CAS番号 |
83766-83-0 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C10H14O2/c1-8-5-4-6-10(2,7-8)9(11)12-3/h4,6-7H,5H2,1-3H3 |
InChIキー |
YVWLGURSQWWKDH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(C=CC1)(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



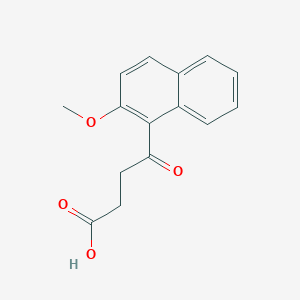
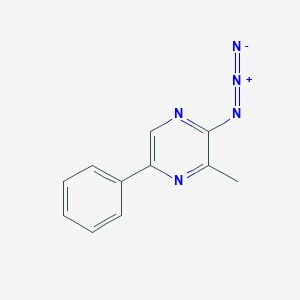
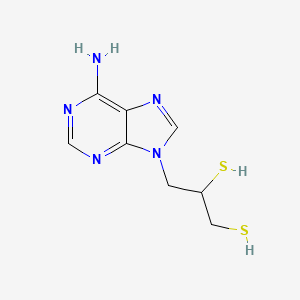
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene)](/img/structure/B14421205.png)
